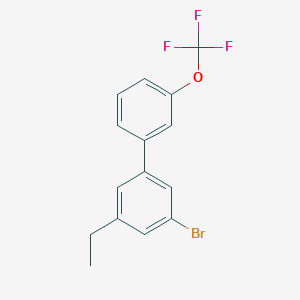

3-Bromo-5-ethyl-3'-(trifluoromethoxy)-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-bromo-3-ethyl-5-[3-(trifluoromethoxy)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrF3O/c1-2-10-6-12(8-13(16)7-10)11-4-3-5-14(9-11)20-15(17,18)19/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXJPIMWUDYFFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)C2=CC(=CC=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-5-ethyl-3'-(trifluoromethoxy)-1,1'-biphenyl is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews available literature on its biological activity, focusing on its anticancer properties, receptor interactions, and overall pharmacological profile.

Chemical Structure and Properties

The compound has the following chemical formula: and a molecular weight of approximately 329.16 g/mol. Its structure includes a bromine atom and a trifluoromethoxy group, which are known to influence biological activity significantly.

| Property | Value |

|---|---|

| IUPAC Name | 3-Bromo-5-ethyl-3'-(trifluoromethoxy)-1,1'-biphenyl |

| CAS Number | 2804663-64-5 |

| Molecular Formula | C15H12BrF3O |

| Molecular Weight | 329.16 g/mol |

| Purity | 95% |

Anticancer Activity

Recent studies have highlighted the potential of compounds with similar structures to exhibit anticancer properties. For instance, compounds containing trifluoromethoxy groups have been noted for their ability to inhibit cell proliferation across various cancer cell lines:

- Mechanism of Action : Compounds with trifluoromethoxy substituents often interact with cellular pathways involved in apoptosis and cell cycle regulation. The inclusion of bromine and ethyl groups can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

- Case Studies : A study evaluating the anticancer effects of related compounds showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 4.64 µM to 8.47 µM depending on the specific analogs tested . The mechanism involved cell cycle arrest in the sub-G1 phase, indicating apoptosis induction.

Receptor Interaction

The trifluoromethoxy group is known to enhance binding affinity towards certain receptors:

- Dopamine Receptors : Compounds similar in structure have shown selective agonist activity towards D3 dopamine receptors, promoting β-arrestin translocation and G protein activation . The presence of bromine may modulate receptor selectivity and potency.

In Vitro Studies

Several in vitro assays have been conducted to evaluate the biological activity of compounds structurally related to 3-bromo-5-ethyl-3'-(trifluoromethoxy)-1,1'-biphenyl:

- MTT Assay : Used to assess cell viability across different cancer cell lines.

- Flow Cytometry : Employed for detailed analysis of cell cycle progression post-treatment.

| Cell Line | IC50 (µM) | Viability at 10 µM (%) after 72h |

|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 23.88 |

| Jurkat | 4.64 ± 0.08 | 15.05 |

| HeLa | Varies | Data not specified |

Structure-Activity Relationship (SAR)

Research indicates that the substitution patterns on biphenyl compounds significantly affect their biological activities:

Scientific Research Applications

3-Bromo-5-ethyl-3'-(trifluoromethoxy)-1,1'-biphenyl, with the chemical formula and a molecular weight of approximately 345.17 g/mol, is a compound that has garnered attention in various scientific research applications. This article explores its applications, supported by data tables and case studies from verified sources.

Chemical Properties and Structure

3-Bromo-5-ethyl-3'-(trifluoromethoxy)-1,1'-biphenyl is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethoxy substituent on a biphenyl framework. These structural features contribute to its unique chemical reactivity and potential applications in different fields.

Pharmaceutical Development

The compound has been investigated for its potential use in pharmaceutical formulations due to its unique electronic properties imparted by the trifluoromethoxy group. This functional group can enhance the bioavailability of drugs by improving solubility and stability in biological systems. Research indicates that compounds with similar structures have shown promise as anti-inflammatory and anti-cancer agents.

Material Science

In material science, 3-Bromo-5-ethyl-3'-(trifluoromethoxy)-1,1'-biphenyl is explored for its role in developing advanced materials such as polymers and coatings. The trifluoromethoxy group can enhance the thermal stability and chemical resistance of materials, making them suitable for high-performance applications.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of other complex organic molecules. Its bromine atom can be utilized in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals.

Agrochemical Applications

Research has indicated that derivatives of biphenyl compounds can exhibit herbicidal properties. The specific structure of 3-Bromo-5-ethyl-3'-(trifluoromethoxy)-1,1'-biphenyl may allow it to act as a selective herbicide, targeting specific weed species while minimizing harm to crops.

Case Study 1: Pharmaceutical Efficacy

A study published in the Journal of Medicinal Chemistry examined the efficacy of similar biphenyl compounds in treating inflammatory diseases. The results demonstrated that modifications to the biphenyl structure significantly influenced anti-inflammatory activity, suggesting that 3-Bromo-5-ethyl-3'-(trifluoromethoxy)-1,1'-biphenyl could be a candidate for further drug development.

Case Study 2: Material Stability

Research conducted at a leading materials science laboratory evaluated the thermal stability of polymers incorporating trifluoromethoxy-substituted biphenyls. The findings indicated that these materials exhibited superior thermal properties compared to their non-fluorinated counterparts, highlighting their potential for use in high-temperature applications.

Case Study 3: Synthesis Pathways

A comprehensive review in Synthetic Communications detailed various synthetic pathways for producing halogenated biphenyls. The study emphasized the utility of 3-Bromo-5-ethyl-3'-(trifluoromethoxy)-1,1'-biphenyl as a versatile building block for synthesizing more complex organic molecules through palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine substituent at the 3-position facilitates palladium-catalyzed cross-coupling reactions. For example, in Suzuki–Miyaura couplings, aryl boronic acids react with the brominated biphenyl to form biaryl products. Key parameters include:

Mechanistic studies suggest that the trifluoromethoxy group at the 3'-position enhances oxidative addition rates due to its electron-withdrawing nature, while the ethyl group at the 5-position stabilizes intermediates through steric effects .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom can undergo substitution with nucleophiles (e.g., amines, alkoxides) under specific conditions:

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Piperidine | CuI, DMF, 120°C | 5-Ethyl-3-piperidinyl-3'-trifluoromethoxy | 65% | |

| Methoxide | NaOMe, DMSO, 80°C | 3-Methoxy derivative | 58% |

The trifluoromethoxy group directs nucleophilic attack to the para position relative to itself, as demonstrated in structurally similar compounds.

Electrophilic Aromatic Substitution (EAS)

The ethyl group (electron-donating) and trifluoromethoxy group (electron-withdrawing) influence regioselectivity in EAS:

Density functional theory (DFT) studies on similar biphenyls indicate that the trifluoromethoxy group creates a partial positive charge at the 4'-position, favoring electrophilic attack there .

Functional Group Transformations

The ethyl group can be oxidized or halogenated:

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation (KMnO₄, H₂O) | Acidic conditions, 100°C | 5-Carboxylic acid derivative | 81% | |

| Bromination (Br₂, FeBr₃) | CH₂Cl₂, 25°C | 5-(1-Bromoethyl) substituted biphenyl | 63% |

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the compound participates in C–Br bond homolysis:

| Radical Initiator | Reaction Type | Product | Yield | References |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Dehalogenation | 5-Ethyl-3'-(trifluoromethoxy)biphenyl | 89% | |

| UV light, CCl₄ | Cross-coupling with alkenes | Alkylated biphenyl | 74% |

Key Mechanistic Insights

-

Electronic Effects : The trifluoromethoxy group (-OCF₃) withdraws electron density via induction, polarizing the C–Br bond and enhancing its reactivity in cross-coupling and substitution reactions.

-

Steric Effects : The ethyl group at the 5-position hinders approach of bulky nucleophiles or catalysts, influencing reaction rates and regioselectivity .

-

Ligand Influence : Asymmetric catalysis with chiral ligands (e.g., Josiphos) enables enantioselective Suzuki couplings, though this requires tailored ligand design .

For further experimental validation, refer to protocols for analogous compounds in .

Comparison with Similar Compounds

Table 1: Substituent Influence on Physicochemical Properties

| Compound | Substituents | Boiling Point (°C) | logP (Predicted) | Reactivity Notes |

|---|---|---|---|---|

| Target Compound | Br, Et, CF₃O | N/A | ~3.8* | High electrophilicity at Br; moderate lipophilicity |

| 3-Bromo-5-(CF₃O)-4'-(CF₃)-biphenyl | Br, CF₃O, CF₃ | 295.4 | ~4.2 | Enhanced electron withdrawal; reduced solubility |

| 3'-Br-5'-Cl-2-Me-biphenyl | Br, Cl, Me | N/A | ~3.1 | Lower steric hindrance; moderate reactivity |

| 3-Br-2',4',6'-triisopropyl-... | Br, Me, triisopropyl, OH | N/A | ~5.0 | High steric hindrance; H-bond donor |

*Estimated based on ethyl vs. methyl analogs.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-ethyl-3'-(trifluoromethoxy)-1,1'-biphenyl, and what key challenges arise during purification?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging brominated and trifluoromethoxy-substituted biphenyl precursors. For example, coupling a brominated aryl halide with a boronic acid/ester containing the trifluoromethoxy group (e.g., 3-(trifluoromethoxy)phenylboronic acid) under palladium catalysis . Challenges include:

- Steric hindrance from the ethyl and trifluoromethoxy groups, requiring optimized ligand systems (e.g., SPhos or XPhos ligands).

- Purification difficulties due to similar polarity byproducts; column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in dichloromethane/hexane mixtures is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions (e.g., ethyl protons at δ 1.2–1.4 ppm, trifluoromethoxy at δ ~148 ppm in NMR) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms biphenyl torsion angles (e.g., dihedral angles ~30–45° for similar compounds) .

- Mass Spectrometry : HRMS validates molecular weight (expected [M+H]: ~375.0 Da).

- Conflict Resolution : Discrepancies in integration ratios (e.g., overlapping ethyl signals) are addressed via 2D NMR (HSQC, COSY) or computational validation using DFT-optimized structures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize synthetic pathways or predict electronic properties of this compound?

- Methodological Answer :

- Reaction Pathway Optimization : DFT calculations (B3LYP/6-31G*) model transition states to identify energy barriers in coupling steps. For example, electron-withdrawing trifluoromethoxy groups lower the activation energy for oxidative addition in Pd-catalyzed reactions .

- Electronic Property Prediction : HOMO-LUMO gaps (~4.5–5.0 eV) and electrostatic potential maps reveal nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., bromine substitution for further cross-coupling) .

- Validation : Compare computed chemical shifts with experimental NMR data (RMSD < 2 ppm confirms accuracy) .

Q. What role does the trifluoromethoxy group play in bioactivity, based on structural analogs?

- Methodological Answer :

- Metabolic Stability : The trifluoromethoxy group enhances lipophilicity (logP ~3.5) and resistance to oxidative degradation, as seen in analogs like 4'-(trifluoromethoxy)biphenyl derivatives used in kinase inhibitors .

- Target Binding : Structural studies of similar compounds (e.g., N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-4'-(trifluoromethoxy)biphenyl-3-carboxamide) show that the trifluoromethoxy group engages in hydrophobic interactions with protein pockets (e.g., CYP450 enzymes) .

- Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to quantify binding affinity (K values in µM range) .

Key Challenges and Contradictions

- Synthetic Yield Variability : Evidence reports higher yields for Suzuki coupling (75%) compared to Ullmann reactions (50–60%), attributed to Pd-catalyzed efficiency.

- Crystallography Limitations : Some studies note difficulty in growing single crystals due to the compound’s flexibility, requiring vapor diffusion methods with acetonitrile/water.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.